N-Cyanobenzamide

Description

Nomenclature and Structural Variants

The systematic naming and structural diversity of cyanobenzamides are crucial for understanding their chemical behavior and potential applications.

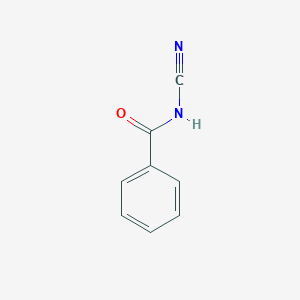

The parent compound, N-Cyanobenzamide, is systematically known as this compound according to IUPAC nomenclature. epa.gov It is also referred to as Benzoylcyanamide or N-Benzoylcyanamide. cymitquimica.comncats.io The compound is characterized by a cyano group (-C≡N) attached to the nitrogen atom of a benzamide (B126) functional group. vulcanchem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 15150-25-1 | epa.govcymitquimica.com |

| Molecular Formula | C8H6N2O | epa.govcymitquimica.com |

| Molecular Weight | 146.15 g/mol | epa.gov |

| InChI | 1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,(H,10,11) | cymitquimica.comuni.lu |

| InChIKey | DBFAKALHTSOYSG-UHFFFAOYSA-N | cymitquimica.comuni.lu |

| SMILES | N#CNC(=O)C1=CC=CC=C1 | cymitquimica.com |

This compound typically appears as a white to off-white solid with moderate solubility in polar solvents. cymitquimica.com

The isomers of cyanobenzamide are distinguished by the position of the cyano group on the benzene (B151609) ring relative to the amide group.

2-Cyanobenzamide (o-Cyanobenzamide): In this isomer, the cyano group is at the ortho position. nih.gov It is a white solid with a molecular formula of C8H6N2O and a molecular weight of 146.15. labproinc.comlookchem.com

3-Cyanobenzamide (B1293667) (m-Cyanobenzamide): Here, the cyano group is located at the meta position. lookchem.com It is recognized as a versatile compound in various chemical syntheses. chemimpex.com This off-white solid has a melting point of approximately 222 °C. lookchem.com

4-Cyanobenzamide (B1359955) (p-Cyanobenzamide): This isomer has the cyano group at the para position. nih.gov It is also known as terephthalamide. nih.gov

Table 2: Properties of this compound Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|---|

| 2-Cyanobenzamide | 17174-98-0 | C8H6N2O | 146.15 | Cyano group at ortho position. nih.govlabproinc.com |

| 3-Cyanobenzamide | 3441-01-8 | C8H6N2O | 146.15 | Cyano group at meta position. lookchem.com |

| 4-Cyanobenzamide | 3034-34-2 | C8H6N2O | 146.15 | Cyano group at para position. nih.gov |

The core this compound structure can be modified with various substituents on the benzene ring, leading to a wide array of derivatives with tailored properties. These derivatives are explored for their potential in medicinal chemistry and materials science. vulcanchem.com For instance, the introduction of a 4-chlorobenzyl group to a benzimidazole (B57391) core which is then attached to a 4-cyano-benzamide results in N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-4-cyano-benzamide, a compound investigated for its pharmacological properties. ontosight.ai Another example is N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide, which integrates a benzothiazole (B30560) and a pyrazole (B372694) moiety. vulcanchem.com The presence of different functional groups, such as the electron-withdrawing cyano group, can significantly influence the molecule's binding affinity and reactivity.

Isomers: 2-Cyanobenzamide and 4-Cyanobenzamide (p-Cyanobenzamide), 3-Cyanobenzamide (m-Cyanobenzamide)

Historical Context and Early Preparations

The first synthesis of a related compound, 2-aryl-4H-1,3-benzoxazin-4-ones, was reported in 1902 by treating anthranilic acids with aroyl chlorides. mdpi.com More direct and modern synthetic routes to N-cyanobenzamides have since been developed. A significant advancement has been the palladium-catalyzed carbonylative coupling of aryl halides (iodides or bromides) with cyanamide (B42294). nih.govresearchgate.netresearchgate.net This method allows for the formation of this compound intermediates which can be further utilized in one-pot syntheses. nih.gov For example, the reaction can be carried out using molybdenum hexacarbonyl as a non-gaseous source of carbon monoxide. diva-portal.org The preparation of 3-cyanobenzamide can be achieved through the reaction of benzamide with cyanide, promoted by a nylon catalyst. chembk.com An early method for preparing o-Cyanobenzamide involved reacting o-cyano benzoyl chloride with an amine water solution at low temperatures. jmchemsci.com

Significance in Modern Chemical Research

This compound and its derivatives are valuable building blocks in organic synthesis and have found applications in several areas of modern chemical research. cymitquimica.com

Synthetic Intermediates: They serve as key intermediates in the synthesis of more complex molecules. cymitquimica.comchemimpex.com For instance, N-cyanobenzamides are precursors for the synthesis of N-acylguanidines through subsequent amination. nih.govorganic-chemistry.org They are also crucial in the domino reactions for preparing heterocycles like 2-aminoquinazolinones and benzoxazinones. diva-portal.org

Pharmaceutical and Medicinal Chemistry: The cyanobenzamide scaffold is present in various compounds with potential biological activity. chemimpex.com Substituted derivatives are being investigated for their anticancer, anti-inflammatory, and antimicrobial properties. chemimpex.comontosight.aiontosight.ai The ability of the cyano and amide groups to participate in hydrogen bonding and other interactions makes them attractive for drug design.

Materials Science: The incorporation of cyanobenzamide structures into polymers and other materials can impart desirable properties such as thermal stability and conductivity. chemimpex.comontosight.ai

The versatility of N-cyanobenzamides in forming carbon-carbon and carbon-nitrogen bonds, coupled with their accessibility through modern synthetic methods, ensures their continued importance in advancing chemical science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFAKALHTSOYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065862 | |

| Record name | Benzamide, N-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15150-25-1 | |

| Record name | N-Cyanobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15150-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15150-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyanobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Cyanobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GU9QY9KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Cyanobenzamide and Its Derivatives

Palladium-Catalyzed Carbonylative Approaches

Palladium-catalyzed carbonylation reactions have become a cornerstone in the synthesis of N-cyanobenzamides. These methods involve the reaction of an aryl halide with cyanamide (B42294) and a source of carbon monoxide, facilitated by a palladium catalyst. This approach is highly valued for its ability to form key carbon-nitrogen and carbon-carbon bonds in a single step.

Aminocarbonylation of Aryl Halides with Cyanamide

A prominent method for synthesizing N-cyanobenzamides is the aminocarbonylation of aryl halides with cyanamide. researchgate.netdiva-portal.org This reaction typically involves a palladium(0) catalyst, which facilitates the coupling of the aryl halide, carbon monoxide, and cyanamide to yield the desired product. researchgate.net The process is notable for its efficiency and has been adapted to use various sources of carbon monoxide.

The direct use of gaseous carbon monoxide is a well-established method in the palladium-catalyzed aminocarbonylation of aryl halides to produce N-cyanobenzamides. researchgate.net This approach offers a direct and efficient route to the desired products in moderate to good yields. researchgate.net For instance, the reaction of aryl iodides and bromides with cyanamide under an atmosphere of carbon monoxide, catalyzed by a palladium complex, proceeds effectively. researchgate.net To manage the handling of toxic carbon monoxide gas, specialized systems like a two-chamber setup can be employed. organic-chemistry.org This allows for the controlled introduction of CO into the reaction mixture, enhancing safety without compromising reaction efficiency.

A robust and high-yielding radiochemical synthesis of ¹¹C-N-cyanobenzamides also utilizes this methodology, employing palladium-mediated aminocarbonylation with ¹¹C-labeled carbon monoxide, aryl halides, and cyanamide. researchgate.net

To circumvent the direct handling of hazardous carbon monoxide gas, molybdenum hexacarbonyl (Mo(CO)₆) has been successfully employed as a solid and convenient source of CO. researchgate.netorganic-chemistry.org This method involves the ex situ generation of carbon monoxide, which then participates in the palladium-catalyzed aminocarbonylation of aryl halides with cyanamide. thieme-connect.com The reaction is typically conducted in a two-chamber system, where the thermal decomposition of molybdenum hexacarbonyl in one vial releases carbon monoxide that diffuses into the reaction vial containing the aryl halide, cyanamide, palladium catalyst, and a base. researchgate.netdiva-portal.org

This technique has proven effective for the synthesis of N-cyanobenzamides from both aryl iodides and bromides, affording the products in moderate to good yields. thieme-connect.com The use of Mo(CO)₆ is particularly advantageous in laboratory settings where the infrastructure for handling gaseous CO may be limited. diva-portal.org Research has demonstrated its applicability in the synthesis of N-capped amino acids from aryl and heteroaryl bromides and triflates. organic-chemistry.org The versatility of this approach is further highlighted by its use in microwave-accelerated palladium-catalyzed aminocarbonylations, which can significantly reduce reaction times. organic-chemistry.org

Here is an interactive data table summarizing the synthesis of N-cyanobenzamides using Molybdenum Hexacarbonyl:

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | N-Cyanobenzamide | 75 |

| 4-Iodotoluene | N-Cyano-4-methylbenzamide | 82 |

| 4-Bromoanisole | N-Cyano-4-methoxybenzamide | 68 |

| 3-Bromopyridine (B30812) | N-Cyano-3-pyridinecarboxamide | 55 |

Note: The yields are representative and can vary based on specific reaction conditions.

The choice of ligand is critical in palladium-catalyzed aminocarbonylation reactions as it influences the catalyst's stability, activity, and selectivity. acs.org Among the various ligands used, 1,1′-bis(diphenylphosphino)ferrocene (dppf) has emerged as a particularly effective bidentate ligand for the synthesis of N-cyanobenzamides. researchgate.netresearchgate.net

Dppf is known to stabilize the palladium center and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. core.ac.uk Its use in combination with a palladium precursor, such as palladium(II) acetate, creates a highly efficient catalytic system. diva-portal.orgresearchgate.net This catalyst system has been successfully applied to the aminocarbonylation of a range of aryl halides, including challenging substrates. researchgate.netwikipedia.org For instance, the use of dppf has enabled the synthesis of ¹¹C-N-cyanobenzamides from aryl iodides, bromides, triflates, and even less reactive aryl chlorides. researchgate.net The robustness of the Pd/dppf system allows for good functional group tolerance and provides the desired products in respectable yields. researchgate.net

The following table details the impact of different ligands on the yield of this compound from iodobenzene:

| Ligand | Yield (%) |

| 1,1′-bis(diphenylphosphino)ferrocene (dppf) | 75 |

| Triphenylphosphine (PPh₃) | 45 |

| Xantphos | 65 |

| No Ligand | <10 |

Note: Yields are illustrative and depend on the full set of reaction conditions.

The palladium-catalyzed aminocarbonylation of aryl halides with cyanamide exhibits a broad substrate scope, accommodating various aryl and heteroaryl halides. researchgate.netnih.gov Generally, the reactivity of the aryl halide follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl. nih.gov

Aryl iodides and bromides are highly effective substrates, consistently providing N-cyanobenzamides in moderate to good yields under relatively mild conditions. researchgate.netnih.gov Aryl triflates are also viable coupling partners, expanding the range of accessible starting materials. researchgate.netnih.gov

Aryl chlorides, being less reactive, often require more forcing reaction conditions, such as higher temperatures and catalyst loadings, and may result in lower yields. core.ac.uknih.gov However, the development of more active catalyst systems, often employing specific ligands like dppf, has shown promise in improving the conversion of aryl chlorides. researchgate.net

The methodology is also applicable to heteroaryl bromides, allowing for the synthesis of a diverse array of N-cyanoheteroarylcarboxamides. nih.gov For instance, 3-bromopyridine can be successfully coupled to afford the corresponding N-cyanonicotinamide. nih.gov

Despite the broad scope, limitations exist. Sterically hindered aryl halides may exhibit reduced reactivity, leading to lower yields or requiring longer reaction times. nih.gov Additionally, substrates with certain functional groups that can coordinate strongly to the palladium catalyst may interfere with the desired reaction pathway. nih.gov

The table below showcases the reactivity of various substrates in the synthesis of N-cyanobenzamides:

Note: These yields are representative and can be influenced by the specific catalytic system and reaction conditions employed.

Role of Ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene)

One-Pot Multicomponent Carbonylation/Amination Sequences

A significant advancement in the synthesis of related nitrogen-containing compounds is the development of one-pot multicomponent reactions that proceed via an this compound intermediate. nih.govorganic-chemistry.org These sequential reactions offer a highly efficient and atom-economical approach to constructing more complex molecules, such as N-acylguanidines. nih.govorganic-chemistry.org

In this strategy, the initial step involves the palladium(0)-catalyzed carbonylative coupling of an aryl iodide or bromide with cyanamide to form an this compound in situ. nih.govorganic-chemistry.org Without isolation, a variety of amines are then introduced into the reaction mixture. The amine subsequently adds to the cyano group of the this compound intermediate, leading to the formation of N-acylguanidines in moderate to excellent yields. researchgate.netnih.gov

This one-pot procedure is advantageous as it avoids the isolation and purification of the intermediate this compound, streamlining the synthetic process and reducing waste. diva-portal.org The substrate scope for this transformation is broad, accommodating a wide range of aryl halides and amines, including both primary and secondary amines. nih.gov This methodology has been successfully used to synthesize over 50 different compounds, including numerous novel molecules. researchgate.netnih.gov Furthermore, the resulting N-acylguanidines can serve as versatile building blocks for the synthesis of various nitrogen-containing heterocycles. nih.govorganic-chemistry.org This approach underscores the utility of N-cyanobenzamides as key reactive intermediates in the construction of diverse and medicinally relevant scaffolds. diva-portal.orgdiva-portal.org

Radiochemical Synthesis of ¹¹C-N-Cyanobenzamides for PET Studies

The synthesis of N-cyanobenzamides labeled with the short-lived positron-emitting radionuclide carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) is of significant interest for in vivo imaging with Positron Emission Tomography (PET). researchgate.netnih.gov These radiotracers allow for the non-invasive study and quantification of biological processes and molecular targets in real-time. researchgate.netresearchgate.net Key precursors for ¹¹C-labeling include [¹¹C]carbon dioxide ([¹¹C]CO₂), [¹¹C]carbon monoxide ([¹¹C]CO), and [¹¹C]hydrogen cyanide ([¹¹C]HCN). researchgate.netunm.edu

A robust and high-yielding method for the synthesis of ¹¹C-N-cyanobenzamides involves a palladium-mediated aminocarbonylation reaction. researchgate.netresearchgate.net This approach couples an aryl halide (or triflate) with cyanamide using [¹¹C]CO as the radiolabeled one-carbon synthon. researchgate.netmdpi.com The use of the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been shown to be effective, providing the desired ¹¹C-N-cyanobenzamides from a variety of precursors, including aryl iodides, bromides, triflates, and even the less reactive aryl chlorides. researchgate.net The process demonstrates good functional group tolerance, allowing for the rapid synthesis of diverse analogues for PET screening. researchgate.netresearchgate.net

Another established ¹¹C-labeling methodology utilizes [¹¹C]HCN, which can be converted into more reactive species like [¹¹C]cyanogen bromide ([¹¹C]BrCN). nih.govresearchgate.net This synthon can then react with an appropriate precursor to introduce the ¹¹C-label, forming a radiolabeled cyanamide intermediate that can be further elaborated. nih.gov

The utility of these methods has been highlighted by the successful synthesis of novel ¹¹C-N-cyanobenzamide analogues of biologically active molecules. The radiochemical yields (RCY), which are decay-corrected yields based on the starting amount of radioactivity, vary depending on the specific substrate and reaction conditions.

Table 1: Examples of ¹¹C-N-Cyanobenzamide Analogues Synthesized via Palladium-Mediated Carbonylative Coupling

| Precursor Type | Radiochemical Yield (RCY) | Reference |

|---|---|---|

| Aryl Iodides | 28-79% | researchgate.net |

| Aryl Bromides | 28-79% | researchgate.net |

| Aryl Triflates | 28-79% | researchgate.net |

| Aryl Chlorides | 28-79% | researchgate.net |

| Flufenamic Acid Analogue | 34-71% | researchgate.net |

| Mefenamic Acid Analogue | 34-71% | researchgate.net |

| Dazoxiben Analogue | 34-71% | researchgate.net |

Alternative Synthetic Pathways

Beyond radiochemical methods, several conventional organic synthesis pathways exist for producing N-cyanobenzamides.

In multi-step syntheses or with substrates containing reactive functional groups, the use of protecting groups is a common strategy. For the synthesis of N-cyanobenzamides derived from phenolic compounds (e.g., ortho-hydroxybenzoyl derivatives), the hydroxyl group can be protected prior to the formation of the N-cyanoamide moiety. mdpi.comdiva-portal.org

This approach has been used to confirm the intermediacy of N-cyanobenzamides in domino reactions. For instance, in a palladium-catalyzed carbonylation/cyclization sequence to prepare benzoxazinones from ortho-iodophenols and cyanamide, the reaction was performed on an O-protected ortho-iodophenol. mdpi.comdiva-portal.org The corresponding O-protected-N-cyanobenzamide was successfully isolated, confirming it as a key intermediate in the reaction mechanism. mdpi.com Common protecting groups for phenols, such as silyl (B83357) ethers like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS), are suitable for this purpose. The silyl ethers are prepared using standard conditions and can be subjected to carbonylative coupling with cyanamide to yield the protected this compound intermediate. diva-portal.org

A direct and common method for the synthesis of N-cyanobenzamides (also known as N-acylcyanamides) is the acylation of cyanamide or its salt with a benzoyl chloride derivative. researchgate.net The reaction involves the nucleophilic attack of the nitrogen atom of cyanamide on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the N-acyl bond and elimination of hydrogen chloride.

The reaction is typically performed in the presence of a base to neutralize the HCl byproduct. Alternatively, sodium cyanamide can be used directly, which acts as both the cyanamide source and the base. molaid.comalzchem.com This method is a versatile route to a wide range of substituted N-cyanobenzamides, which are valuable intermediates for pharmaceuticals and agrochemicals. molaid.comalzchem.com

Transamidation is a process where one type of amide is converted into another by reaction with an amine, representing a potentially atom-economical approach. researchgate.netorganic-chemistry.org While widely used to exchange amine substituents, the application of this method to synthesize N-cyanobenzamides from unprotected primary amides like benzamide (B126) is less common.

The core principle involves the activation of the primary amide C-N bond to make it susceptible to nucleophilic attack by an incoming amine. researchgate.net Various metal-free protocols have been developed for the transamidation of primary amides, utilizing activators such as trimethylsilyl (B98337) chloride (TMSCl) or Lewis acids like BF₃•OEt₂ under solvent-free conditions. researchgate.netresearchgate.net In theory, by using cyanamide as the amine nucleophile in these activated systems, a direct conversion of a primary benzamide to this compound could be achieved. However, this specific transformation requires careful optimization to favor the desired reaction over potential side reactions.

Nickel-catalyzed annulation reactions represent a modern synthetic tool for building complex heterocyclic structures. One such reaction involves the C-CN/N-H annulation of aromatic amides with alkynes. nih.govrsc.org It is important to note that this method is a transformation of a cyanobenzamide derivative, rather than a primary synthesis to it.

In this reaction, an ortho-cyanobenzamide derivative is treated with an alkyne in the presence of a nickel catalyst and a base, such as lithium tert-butoxide (LiOtBu). nih.govrsc.org The reaction proceeds via the activation and cleavage of the C–CN bond on the aromatic ring, which acts as a leaving group. nih.govrsc.org This is followed by an annulation (ring-forming) cascade involving the amide N-H bond and the alkyne, ultimately yielding 1(2H)-isoquinolinones. rsc.orgrsc.org The reaction is notable for proceeding under mild conditions, often at low temperatures (e.g., 40 °C) and even in the absence of a specialized ligand. nih.govrsc.org

This methodology demonstrates the utility of the cyano group as a "traceless" directing group or a leaving group in transition metal catalysis for the construction of fused ring systems from readily available amide precursors. nih.govrsc.org

The selective partial hydrolysis of one of the two nitrile groups in a dicyanobenzene (also known as a phthalonitrile) is a direct and industrially relevant pathway to cyanobenzamide compounds. google.com This method is challenging due to the similar reactivity of the two nitrile groups, and over-hydrolysis to the corresponding dicarboxylic acid or phthalic diamide (B1670390) can be a significant issue. google.com

Several methods have been explored to achieve selective monohydrolysis. For example, reacting phthalonitrile (B49051) compounds under controlled basic conditions, sometimes with additives like hydrogen peroxide, can favor the formation of the cyanobenzamide. google.com Alternatives to harsh acidic or basic conditions that may require high temperatures and pressures have been sought to improve selectivity and yield. google.com The synthesis of o-cyanobenzamide from phthalonitrile (1,2-dicyanobenzene) is a known application of this strategy. rsc.org The resulting cyanobenzamides are valuable intermediates for a variety of chemicals, including pharmaceuticals, agrochemicals, and functional polymers. google.com

Reactivity and Reaction Mechanisms of N Cyanobenzamide

Participation as an Intermediate in Organic Reactions

N-Cyanobenzamide frequently serves as a key, often in situ generated, intermediate in multicomponent reactions. nih.govdiva-portal.orgdiva-portal.org A prevalent method for its formation involves the palladium-catalyzed carbonylative coupling of aryl halides with cyanamide (B42294), using carbon monoxide or a solid CO-releasing reagent like molybdenum hexacarbonyl. nih.govthieme-connect.com This intermediate is not typically isolated but is immediately consumed in a subsequent reaction step to build more complex molecular architectures. figshare.comnih.gov

This compound is a crucial intermediate in the one-pot, multicomponent synthesis of N-acylguanidines. organic-chemistry.orgorganic-chemistry.org This process involves an initial palladium(0)-catalyzed carbonylative coupling of an aryl iodide or bromide with cyanamide to form the this compound intermediate. nih.govresearchgate.net This intermediate subsequently undergoes amination by reacting with a wide variety of primary or secondary amines to furnish the corresponding N-acylguanidines in moderate to excellent yields. nih.govresearchgate.net This sequential carbonylation/amination strategy allows for the formation of one carbon-carbon and two carbon-nitrogen bonds in a single pot. nih.govresearchgate.net The versatility of this method has been demonstrated in the synthesis of over 50 different N-acylguanidines, including numerous novel compounds. nih.govresearchgate.net

The reaction tolerates a broad scope of both aryl halides and amines. nih.gov Hindered amines and anilines can serve as competent nucleophiles, although they may require longer reaction times. organic-chemistry.org

Table 1: Examples of N-Acylguanidine Synthesis via this compound Intermediate

| Aryl Halide | Amine | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| Iodobenzene | Benzylamine | Pd(PPh₃)₄, Mo(CO)₆ | 94% | nih.gov |

| 4-Iodotoluene | Morpholine | Pd(PPh₃)₄, Mo(CO)₆ | 95% | nih.gov |

| 1-Bromo-4-methoxybenzene | Piperidine | Pd(dppf)Cl₂, Mo(CO)₆ | 85% | nih.gov |

This table presents selected data to illustrate the scope of the reaction.

The this compound intermediate is a cornerstone in domino reactions for synthesizing various heterocyclic scaffolds. diva-portal.org When the initial aryl halide contains a suitably positioned nucleophile, the generated this compound can undergo a spontaneous or induced intramolecular cyclization. diva-portal.orgfigshare.comacs.org

4H-1,3-Benzoxazin-4-ones can be synthesized through a domino carbonylation-cyclization process starting from ortho-halophenols and cyanamide. diva-portal.orgresearchgate.net The reaction is catalyzed by palladium and uses a carbon monoxide source. researchgate.net An N-(2-hydroxybenzoyl)cyanamide intermediate is formed in situ from the carbonylative coupling of the ortho-halophenol and cyanamide. researchgate.netmdpi.com This intermediate then undergoes a spontaneous intramolecular cyclization, leading to the formation of the benzoxazinone (B8607429) ring system. researchgate.net The method is efficient for both ortho-iodophenols and the more challenging ortho-bromophenols, tolerating a range of functional groups. researchgate.netmdpi.com The intermediacy of this compound was confirmed through a control experiment where a protected O-benzyl-N-cyanobenzamide was isolated and subsequently cyclized under basic conditions. mdpi.com

Table 2: Synthesis of Benzoxazinones from ortho-Iodophenols

| ortho-Iodophenol Substrate | Catalyst System | Product Yield | Reference |

|---|---|---|---|

| 2-Iodophenol | Pd(PPh₃)₄, Mo(CO)₆ | 90% | researchgate.net |

| 4-Fluoro-2-iodophenol | Pd(PPh₃)₄, Mo(CO)₆ | 86% | researchgate.net |

| 2-Iodo-4-methylphenol | Pd(PPh₃)₄, Mo(CO)₆ | 92% | researchgate.net |

This table shows representative yields for the domino carbonylation/cyclization reaction.

A highly efficient method for the synthesis of 2-aminoquinazolin-4(3H)-ones and their N1-substituted analogues utilizes a domino carbonylation/cyclization reaction. figshare.comnih.govacs.org The process begins with the palladium-catalyzed carbonylative coupling of readily available ortho-iodoanilines with cyanamide. figshare.comorganic-chemistry.org This forms an N-(2-aminobenzoyl)cyanamide intermediate, which undergoes an in situ ring closure to yield the final quinazolinone product. figshare.comnih.govacs.org The products are often easily isolated by precipitation, making this an attractive method for generating a wide range of 2-aminoquinazolinones in moderate to excellent yields. figshare.comnih.gov

Table 3: Synthesis of 2-Aminoquinazolinones from ortho-Iodoanilines

| ortho-Iodoaniline Substrate | Catalyst System | Product Yield | Reference |

|---|---|---|---|

| 2-Iodoaniline | Pd(PPh₃)₄, Mo(CO)₆ | 94% | figshare.com |

| 2-Iodo-4-methylaniline | Pd(PPh₃)₄, Mo(CO)₆ | 99% | figshare.com |

| 4-Fluoro-2-iodoaniline | Pd(PPh₃)₄, Mo(CO)₆ | 94% | figshare.com |

This table highlights the efficiency of the synthesis across various substrates.

Pyrroloquinazolinones can be synthesized via radical cascade cyclizations of N-cyanamide alkenes. acs.orgnih.gov In a specific application, a photoinduced cascade difluoroalkylation/cyclization of N-cinnamyl-N-cyanobenzamides with difluoromethyl bromides has been developed. rsc.org This transformation constructs C2-difluoroalkylated pyrroloquinazolinones through a consecutive intramolecular dual cyclization under mild conditions. rsc.org Another approach involves the divergent synthesis of pyrroloquinazolinones bearing azido, alkenyl, and nitro groups by controlling the reaction conditions of the radical cascade cyclization of N-cyanamide alkenes. acs.orgnih.govdoi.org The reaction temperature and the amount of base used are critical factors in directing the reaction toward different products. acs.org These methods demonstrate the utility of the this compound framework in complex, multi-step cyclizations to build polycyclic N-heterocycles. acs.orgdoi.org

o-Cyanobenzamide serves as a precursor in the synthesis of phthalocyanines, a class of large macrocyclic compounds. dergipark.org.trbch.ro A key step in this synthesis is the formation of 1,3-diiminoisoindoline. dergipark.org.tr Phthalocyanine (B1677752) synthesis is generally achieved through the cyclotetramerization of phthalic acid derivatives. bch.ro When o-cyanobenzamide is used as the starting material, it is believed to first convert to 1,3-diiminoisoindoline, which then undergoes a template-driven condensation of four units to form the final phthalocyanine macrocycle. dergipark.org.tr

Cascade Cyclization of N-Cyanamide Alkenes to Pyrroloquinazolinones

Electrophilic and Nucleophilic Reactions

This compound exhibits dual reactivity, capable of participating in both electrophilic and nucleophilic reactions. The cyanamide moiety (-NH-C≡N) is central to this behavior. The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. A prominent example is the reaction with amines to produce N-acylguanidines. researchgate.netorganic-chemistry.org This transformation proceeds via an initial nucleophilic addition to the cyano group, forming a key intermediate that subsequently rearranges.

Conversely, the nitrogen atom of the cyanamide group can act as a nucleophile. This is particularly evident in its formation via palladium-catalyzed carbonylative coupling reactions, where cyanamide (H₂NCN) acts as the nitrogen nucleophile, attacking an acyl-palladium complex. thieme-connect.com The mechanism is believed to align with general aminocarbonylation reaction pathways. thieme-connect.com

Furthermore, this compound is a key intermediate in various synthetic sequences. For instance, its formation has been confirmed during the synthesis of 1,3-benzo[e]oxazin-4-ones. mdpi.com Kinetic studies have also shown that this compound can be formed through the base-catalyzed elimination of N-benzoyl-S-methylisothiourea, where the departure of the methylthiolate leaving group generates the N-cyano functionality. rsc.org

Mechanistic Investigations

The reaction mechanisms involving this compound have been a subject of detailed study, employing a range of experimental and theoretical techniques to understand the underlying pathways, intermediates, and the roles of various reagents.

Computational Studies on Reaction Pathways

Density Functional Theory (DFT) calculations have been instrumental in exploring the plausible reaction pathways, regioselectivity, and the influence of substrates in reactions involving cyanamides. nih.govnih.gov In gold(I)-catalyzed cycloadditions of cyanamides with enynamides, computational studies show that the catalytic cycle begins with the coordination of the gold catalyst to the alkyne. nih.gov Subsequently, the terminal nitrogen of the cyanamide can attack different alkynyl carbons, leading to distinct reaction channels that can form either five-membered or six-membered heterocyclic products. nih.govnih.gov

These computational models allow for the calculation of activation free energies for each step, revealing the most favorable pathway. For example, in the reaction of enynamides, the attack of the cyanamide on the amino-substituted carbon of the triple bond has a lower activation barrier compared to the attack on the alkenyl-substituted carbon, explaining the observed regioselectivity for pyridine (B92270) derivatives over pyrrole (B145914) derivatives. nih.gov The influence of electron-withdrawing substituents on the reactants has also been modeled, showing they can lower the activation free energy and enhance reactivity. nih.gov DFT studies have also been used to calculate the energy barriers for dehydration reactions that form cyano groups from amides. arabjchem.org

| Reaction Step | Pathway | Calculated Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Nucleophilic Attack on Alkyne | Attack at Cα (forms 6-membered ring) | 13.9 | nih.gov |

| Nucleophilic Attack on Alkyne | Attack at Cβ (forms 5-membered ring) | 23.5 | nih.gov |

| Hetero-Diels-Alder Cycloaddition | Formation of 6-membered ring | 11.5 | nih.gov |

| Electrophilic Addition | Cyclization to 5-membered ring | 8.1 | nih.gov |

Kinetic Studies and Rate Laws

Kinetic studies have provided quantitative insights into the mechanisms of reactions involving this compound and its precursors. The hydrolysis of 1-(N¹-aroylamidino)-3,5-dimethylpyrazoles has been investigated, revealing different pathways depending on the pH. rsc.org At high pH (>11), a specific base-catalyzed elimination occurs, yielding N-cyanoarenecarboxamides. rsc.org The variation of the N-aroyl substituent in this reaction gave a Hammett reaction constant (ρ) of +0.45, consistent with a mechanism where the negative charge develops in the transition state. rsc.org

Kinetic data are also available for the base-catalyzed elimination of N-benzoyl-S-methylisothiourea, which rapidly forms this compound, reflecting the stability of the methylthiolate (MeS⁻) leaving group. rsc.org In contrast, acid hydrolysis of these amidino-pyrazoles leads directly to aroylureas without the formation of a cyanamide intermediate. rsc.org Studies on the hydrolysis of cobalt(III) complexes with coordinated nitriles have shown that the reaction often follows a rate law that is first order in both the complex and the hydroxide (B78521) ion concentration. researchgate.net

| Reaction | Conditions | Rate Law / Constant | Reference |

|---|---|---|---|

| Base-catalyzed elimination of 1-(N¹-aroylamidino)-3,5-dimethylpyrazoles | 1.0M HO⁻ in water | ρ = +0.45 | rsc.org |

| Acid-catalyzed hydrolysis of 1-(N¹-benzoylamidino)-3,5-dimethylpyrazole | 24.5% Methanol, 30°C | Apparent pKₐ = 1.40 | rsc.org |

| Base hydrolysis of (NH₃)₅CoN≡CR³⁺ (R = 4-CNC₆H₄) | Aqueous solution | Rate = kₑ[Complex][OH⁻] | researchgate.net |

Isotopic Labeling Studies (e.g., ¹¹C-labeling)

Isotopic labeling, particularly with carbon-11 (B1219553) (¹¹C), has been a critical tool for mechanistic studies and for the synthesis of radiolabeled this compound analogues for use in Positron Emission Tomography (PET). diva-portal.orgwhiterose.ac.uk The synthesis of [¹¹C]this compound derivatives is typically achieved through palladium-mediated carbonylation reactions. diva-portal.org In these methods, isotopically labeled carbon monoxide, [¹¹C]CO, is introduced into a reaction vessel containing an aryl halide precursor, a palladium catalyst, and cyanamide. diva-portal.orgresearchgate.net

Alternatively, ¹¹C-cyanation can be performed using [¹¹C]ammonium cyanide ([¹¹C]NH₄CN), generated from cyclotron-produced [¹¹C]methane. This labeled cyanide is then reacted with an arylboronic acid precursor in the presence of a palladium complex to yield the ¹¹C-labeled this compound. The use of ¹³C labeling has also been demonstrated in related carbonylation reactions to produce N-benzoyl ureas, showcasing the utility of isotopic labeling for mechanistic elucidation and the synthesis of labeled compounds. acs.org

Role of Catalysts and Reagents (e.g., Palladium, Molybdenum Hexacarbonyl, Cyanuric Chloride)

The synthesis and subsequent reactions of this compound are heavily reliant on specific catalysts and reagents that dictate the reaction pathway and efficiency.

Palladium: Palladium(0) catalysts are fundamental for the synthesis of N-cyanobenzamides via the aminocarbonylation of aryl halides (iodides and bromides). thieme-connect.comdiva-portal.org The generally accepted mechanism involves a catalytic cycle starting with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by the insertion of carbon monoxide to form an acyl-palladium(II) intermediate. Subsequent nucleophilic attack by cyanamide and reductive elimination releases the this compound product and regenerates the Pd(0) catalyst. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Molybdenum Hexacarbonyl: Due to the high toxicity and difficult handling of carbon monoxide gas, molybdenum hexacarbonyl (Mo(CO)₆) is widely used as a solid, non-gaseous CO source in palladium-catalyzed carbonylations. thieme-connect.comdiva-portal.orgacs.org Mo(CO)₆ can release CO in situ either through thermal decomposition at elevated temperatures or via ligand exchange with an additive like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.comdiva-portal.org However, a drawback is that Mo(CO)₆ can also reduce sensitive functional groups, such as nitro groups, which has led to the development of two-chamber systems where the CO is generated in a separate, connected vessel. acs.org

Cyanuric Chloride: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile reagent used in various organic transformations. scholarsresearchlibrary.comatamanchemicals.com It is employed to convert carboxylic acids into more reactive species like acid chlorides or active esters, facilitating amide bond formation. mdpi.comatamanchemicals.com In one synthetic route to benzoxazine-4-ones, a mixture of cyanuric chloride and DMF generates an iminium cation intermediate that promotes the necessary cyclodehydration. mdpi.com The reactivity of cyanuric chloride is temperature-dependent, allowing for the sequential substitution of its three chlorine atoms with different nucleophiles by carefully controlling the reaction temperature. scholarsresearchlibrary.comrasayanjournal.co.in

Proposed Intermediates and Transition States (e.g., Nitrene-palladium complex, Imidoyl cation)

The elucidation of reaction mechanisms often involves proposing or identifying transient intermediates and transition states that are not part of the stable reactants or products.

Nitrene-palladium complex: While not definitively isolated in the context of this compound itself, nitrene-palladium complexes are proposed intermediates in related palladium-catalyzed reactions involving nitrogen-containing functional groups. thieme-connect.comwikipedia.org For example, the palladium-catalyzed synthesis of sulfonyl isocyanates from sulfonyl azides is suggested to proceed through a nitrene–palladium complex, followed by CO insertion. thieme-connect.com Given the prevalence of palladium catalysis in this compound chemistry, the potential involvement of such intermediates in side reactions or alternative pathways remains a plausible area of investigation.

Imidoyl cation: The formation of an imidoyl cation has been proposed as a key intermediate in certain reactions leading to heterocyclic systems where this compound is also an intermediate. mdpi.com For example, in a Ugi-type reaction for preparing benzoxazine-4-ones, the nucleophilic attack of an isocyanide on an imine carbon leads to an imidoyl cation. mdpi.com This reactive species then undergoes intramolecular cyclization and elimination to yield the final product. mdpi.com

Transformation to Azanions and Associated Spectroscopic and Structural Changes

The deprotonation of the amide group in this compound results in the formation of a corresponding azanion. This transformation induces significant alterations in the molecule's electronic and geometric structure, which have been investigated through combined experimental and computational approaches. researchgate.netbas.bg

Research utilizing infrared (IR) spectroscopy and Density Functional Theory (DFT) computations on 4-cyanobenzamide (B1359955) has provided detailed insights into these changes. bas.bg The conversion to an azanion leads to pronounced effects on the amide portion of the molecule, while the cyano group is only weakly affected. researchgate.netbas.bg

Further evidence of this electronic redistribution is found in studies using Electron Spectroscopy for Chemical Analysis (ESCA). In the neutral this compound molecule, there is a significant internal shift of 2.1 eV in the N1s binding energies between the two nitrogen atoms. scispace.com However, in the azanion salt, the nitrogen peaks show nearly equal N1s binding energies. scispace.com This suggests a similar charge distribution pattern across the nitrogen atoms in the anion, supporting the concept of charge delocalization involving the mesomeric structures of the anion. scispace.com

The most significant spectroscopic changes occur in the infrared spectrum, particularly in the vibrational modes of the amide group. bas.bg

Spectroscopic Changes:

Carbonyl Group (C=O): The conversion to the azanion causes a substantial decrease in the carbonyl stretching frequency (νC=O). This is accompanied by a marked increase in the integrated intensity of the corresponding IR band. bas.bg

Cyano Group (C≡N): The effect on the cyano stretching frequency (νC≡N) is weak. researchgate.netbas.bg

Carbon-Nitrogen Bond (C-N): The C-N stretching mode is strongly affected. In the azanion, this vibrational mode becomes highly delocalized and contributes to several different vibrations, a distinct change from its more localized nature in the neutral molecule. researchgate.netbas.bg

These spectral shifts are a direct consequence of the strong delocalization of the negative charge at the azanionic center. bas.bg

Interactive Data Table: Spectroscopic Changes upon Azanion Formation

| Functional Group | Parameter | Neutral Molecule (4-cyanobenzamide) | Azanion | Change | Source(s) |

| Amide C=O | Stretching Frequency (ν) | ~1680-1700 cm⁻¹ (Typical) | Lower Frequency | Significant Decrease | researchgate.netbas.bg |

| Integrated Intensity (A) | Lower Intensity | Higher Intensity | 1.8-fold increase (measured) | bas.bg | |

| Amide C-N | Vibrational Mode | Localized | Strongly Delocalized | Participates in multiple vibrations | researchgate.netbas.bg |

| Cyano C≡N | Stretching Frequency (ν) | ~2230 cm⁻¹ (Typical) | Similar Frequency | Weak effect | researchgate.netbas.bg |

Note: Specific frequency values can vary based on experimental conditions (e.g., solvent, solid state). The table reflects the trends reported in the literature.

Interactive Data Table: Structural and Electronic Changes

| Property | Neutral this compound | Azanion | Key Finding | Source(s) |

| Molecular Geometry | Non-planar | Planar | Conversion leads to a planar structure. | researchgate.netbas.bg |

| N1s Binding Energy (ESCA) | Considerable internal shift (2.1 eV) between N atoms | About equal binding energies for both N atoms | Indicates charge delocalization across the N atoms in the anion. | scispace.com |

| Charge Distribution | Localized charge | Delocalized negative charge | The azanionic charge is delocalized, strongly affecting the C=O and C-N bonds. | bas.bg |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For N-Cyanobenzamide, both ¹H and ¹³C NMR have been used to confirm its structural integrity and map its electronic environment.

The proton NMR spectrum of 4-cyanobenzamide (B1359955) provides distinct signals corresponding to the aromatic protons and the amide (NH₂) protons. In a typical spectrum recorded in DMSO-d₆, the aromatic protons appear as two doublets in the downfield region, a result of their distinct chemical environments relative to the electron-withdrawing cyano and amide groups. rsc.org The amide protons often present as two separate broad singlets, indicating their non-equivalence. rsc.org

Table 1: ¹H NMR Spectral Data for 4-Cyanobenzamide in DMSO-d₆ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.26 | s | 1H | NH |

| 8.03 | d | 2H | Aromatic CH |

| 7.96 | d | 2H | Aromatic CH |

| 7.70 | s | 1H | NH |

s = singlet, d = doublet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for 4-cyanobenzamide shows distinct peaks for the carbonyl carbon, the cyano carbon, and the four unique aromatic carbons. rsc.org The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. rsc.orgnih.gov

Table 2: ¹³C NMR Spectral Data for 4-Cyanobenzamide in DMSO-d₆ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.91 | C=O (Amide Carbonyl) |

| 138.70 | Aromatic C (quaternary) |

| 133.70 | Aromatic C (quaternary) |

| 132.87 | Aromatic CH |

| 129.84 | Aromatic CH |

¹H NMR Data and Analysis

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, offers valuable insights into the functional groups present in a molecule. For 4-cyanobenzamide, these methods clearly identify the characteristic vibrational modes of the cyano (C≡N) and amide (C=O, N-H) groups.

The IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. bas.bg Another key feature is the cyano (C≡N) stretching band, which appears in the characteristic region for nitriles. bas.bg The N-H stretching vibrations of the primary amide are also observable. Studies using Raman spectroscopy have highlighted a strong transition for the cyano group at approximately 2230 cm⁻¹. soton.ac.uk

Table 3: Key Vibrational Frequencies for 4-Cyanobenzamide

| Wavenumber (cm⁻¹) | Technique | Assignment | Intensity | Reference |

|---|---|---|---|---|

| ~2230 | Raman | ν(C≡N) | Strong | soton.ac.uk |

| ~2200 | IR | ν(C≡N) | Moderate | |

| 1600–1650 | IR | ν(C=O) | Very Strong | bas.bg |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of cyanobenzamide isomers typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (approx. 146 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for confirming its elemental composition. Common fragments observed in the mass spectrum correspond to the loss of the amide group or the cyano group, providing further structural confirmation. nih.gov For 2-cyanobenzamide, major fragments are observed at m/z 103 and 76. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) has been widely applied to study the structure, vibrational frequencies, and electronic properties of 4-cyanobenzamide. bas.bgresearchgate.net Computational studies have shown that the neutral 4-cyanobenzamide molecule is non-planar. bas.bgresearchgate.net DFT calculations, often using the B3LYP functional, have been used to calculate theoretical IR spectra, which show good agreement with experimental data after appropriate scaling. bas.bg

These computational approaches have also been used to investigate the properties of the corresponding azanion (the deprotonated form of the amide). bas.bgresearchgate.net The calculations indicate that upon deprotonation, the molecule becomes planar, and the vibrational modes associated with the former amide group become strongly delocalized. bas.bg Furthermore, time-dependent DFT (TD-DFT) has been used to understand the electronic structure and the nature of its singlet and triplet excited states. rsc.org

Ab Initio Methods (e.g., HF, MP2)

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. bas.bg These methods solve the electronic Schrödinger equation to yield valuable information about molecular energies, structures, and wavefunctions. jaist.ac.jp

Hartree-Fock (HF) Theory: The simplest ab initio method is the Hartree-Fock (HF) calculation. It operates on the mean-field approximation, where each electron's repulsion is considered as an average effect of all other electrons, rather than accounting for instantaneous electron-electron interactions. bas.bg While this approximation simplifies the calculation, it inherently neglects a portion of the electron correlation energy. Consequently, HF calculations provide a good qualitative foundation and serve as a starting point for more advanced methods.

The table below illustrates the kind of data that would be obtained from such calculations.

| Computational Method | Basis Set | Calculated Property | Hypothetical Value |

| Hartree-Fock (HF) | 6-311++G | Total Energy (Hartree) | Value not available |

| MP2 | 6-311++G | Total Energy (Hartree) | Value not available |

| MP2 | 6-311++G** | Correlation Energy (Hartree) | Value not available |

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations, and the study aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface (PES). lookchem.com

For this compound, key conformational degrees of freedom would include the rotation around the C-N bond linking the phenyl ring to the amide group and the rotation around the N-C bond of the cyano group. A computational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the PES. The points on this surface with the lowest energy correspond to the most stable conformations (global and local minima). The energy maxima represent transition states, or rotational barriers, between these stable conformers. lookchem.com

Studies on related molecules like 3-cyanobenzamide (B1293667) have shown the existence of multiple energy minima and rotational barriers. lookchem.com A similar analysis for this compound would reveal its preferred three-dimensional structure, which is crucial for understanding its reactivity and intermolecular interactions.

The following table demonstrates the type of results expected from a conformational analysis of this compound.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Status |

| Planar | 0° | Value not available | Energy Minimum |

| Perpendicular | 90° | Value not available | Transition State |

| Skewed | Value not available | Value not available | Energy Minimum |

Proton Affinities and Deprotonation Energies

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity. It is defined as the negative of the enthalpy change for the protonation reaction of a species in the gas phase. A higher proton affinity indicates a stronger base. nist.gov Conversely, deprotonation energy (or enthalpy) measures the ease with which a proton can be removed from a molecule, indicating its acidity.

For this compound, there are several potential sites for protonation, including the amide oxygen, the amide nitrogen, and the nitrogen of the cyano group. Computational methods can be used to calculate the proton affinity at each of these sites to determine the most basic center in the molecule. Similarly, the deprotonation energy of the amide N-H bond can be calculated to quantify its gas-phase acidity. researchgate.net

Computational studies on the related molecule 4-cyanobenzamide have been performed to determine its protonation and deprotonation energies using methods like MP2 and DFT. researchgate.net Such calculations for this compound would provide critical data on its acid-base properties.

A summary of the kind of data generated is shown below.

| Property | Site of Interest | Computational Method | Calculated Value (kJ/mol) |

| Proton Affinity | Amide Oxygen | MP2/6-311++G | Value not available |

| Proton Affinity | Cyano Nitrogen | MP2/6-311++G | Value not available |

| Deprotonation Energy | Amide N-H | MP2/6-311++G** | Value not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure representation. mdpi.com This method provides valuable insights into charge distribution, hybridization, and donor-acceptor (delocalization) interactions within a molecule. researchgate.net

An NBO analysis of this compound would quantify the charge on each atom, revealing the polarity of the C=O, N-C, and C≡N bonds. It would also describe the hybrid orbitals that form each bond. Crucially, NBO analysis identifies hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. For instance, it could reveal interactions between the lone pairs on the oxygen atom and the antibonding orbitals of adjacent bonds. The strength of these interactions is estimated using second-order perturbation theory, providing a quantitative measure of electron delocalization, which is key to understanding the molecule's stability and electronic properties. mdpi.comresearchgate.net

The table below outlines the primary outputs from an NBO analysis.

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Description |

| LP(O) -> π(N-C) | Value not available | Delocalization from oxygen lone pair to amide N-C antibond |

| LP(N_amide) -> π(C=O) | Value not available | Resonance stabilization of the amide group |

| π(C-C_phenyl) -> π*(C=O) | Value not available | Conjugation between the phenyl ring and carbonyl group |

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block and Precursor

N-Cyanobenzamide's reactivity, stemming from its cyano and amide functionalities, makes it an ideal starting material or intermediate in numerous organic transformations. cymitquimica.comvulcanchem.com The presence of these groups allows for a variety of chemical reactions, including nucleophilic additions, cyclizations, and multicomponent reactions, facilitating the construction of diverse and complex molecular frameworks. vulcanchem.comdiva-portal.org

Construction of Complex Molecules and Heterocyclic Scaffolds

This compound serves as a crucial intermediate in the synthesis of various heterocyclic scaffolds, which are core structures in many biologically active molecules and functional materials. wisc.eduresearchgate.net One notable application is in palladium-catalyzed carbonylative coupling reactions. For instance, this compound intermediates, formed from the reaction of aryl halides or bromides with cyanamide (B42294) and a carbon monoxide source, can undergo subsequent in situ cyclization to produce valuable heterocyclic compounds. diva-portal.orgresearchgate.net

A prominent example is the synthesis of quinazolinones. Research has demonstrated a convenient method for preparing 2-aminoquinazolin-4(3H)-ones through a domino carbonylation/cyclization process. organic-chemistry.orgnih.gov This reaction involves the carbonylative coupling of ortho-iodoanilines with cyanamide to form an this compound intermediate, which then cyclizes to yield the desired quinazolinone product. organic-chemistry.orgnih.gov This method is highly attractive due to its efficiency and the ease of isolation of the products. organic-chemistry.orgnih.gov

Furthermore, this compound and its derivatives are instrumental in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to form a complex product. nih.govorganic-chemistry.org In one approach, cyanamide has been used as an amine component in an Ugi four-component reaction (Ugi-4CR), followed by a radical cyclization of the resulting N-acylcyanamide moiety to construct polycyclic quinazolinones. nih.gov This highlights the versatility of the this compound framework in generating molecular diversity. nih.gov

The reactivity of the cyano group in this compound is also exploited in radical cascade cyclizations for the synthesis of complex pyrroloquinazolinones bearing various functional groups like azido, alkenyl, and nitro groups. acs.org These reactions demonstrate the potential to create a diverse range of complex heterocyclic structures from a common this compound precursor by carefully controlling the reaction conditions. acs.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound Intermediates

| Heterocyclic Scaffold | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| 2-Aminoquinazolinones | Palladium-catalyzed carbonylative coupling and cyclization | o-Iodoanilines, Cyanamide | organic-chemistry.org, nih.gov |

| Polycyclic Quinazolinones | Ugi-4CR followed by radical cyclization | o-Iodobenzaldehyde, Benzoic acid, Isocyanides, Cyanamide | nih.gov |

| Pyrroloquinazolinones | Radical cascade cyclization | N-Cyanamide alkenes | acs.org |

| Benzoxazinones | Domino carbonylation/cyclization | o-Halophenols, Cyanamide | diva-portal.org |

Synthesis of Bioactive Compounds

The heterocyclic scaffolds derived from this compound are often "privileged structures" in medicinal chemistry, meaning they are frequently found in molecules with significant biological activity. wisc.eduresearchgate.net For example, quinazolinones, which can be efficiently synthesized using this compound intermediates, are a class of N-fused heterocycles found in numerous marketed drugs and promising drug candidates with a broad spectrum of biological activities. organic-chemistry.orgnih.gov

N-cyanobenzamides themselves, also known as N-acylcyanamides, and their derivatives have been reported to exhibit a range of biological activities. researchgate.net They are considered carboxylic acid bioisosteres and have been utilized as a key acidic functional group in complex molecules like hepatitis C virus NS3 protease inhibitors. researchgate.net

The palladium-catalyzed carbonylative synthesis of N-cyanobenzamides has been extended to produce biologically relevant N-acylguanidines. diva-portal.orgresearchgate.net N-aroylguanidines are recognized as a privileged pharmacophore for inhibiting the Na+/H+ exchanger isoform 1 (NHE1) and urease, and are found in drugs like Amiloride, used for hypertension. researchgate.net The synthesis involves the formation of an this compound intermediate, followed by amination with various amines to yield a diverse range of N-acylguanidines. organic-chemistry.orgresearchgate.net

Furthermore, research has focused on the design and synthesis of novel antimalarial drug candidates based on structures derived from cyanobenzamide precursors. nih.gov For instance, N-(Benzyloxy)-4-cyanobenzamide has been synthesized as a key intermediate in the development of amidinyl, amidoximyl, and hydroxamic acid-based molecules with potential antimalarial activity. nih.gov

In Materials Science

The unique chemical properties of this compound and its derivatives also lend themselves to applications in materials science, particularly in the development of advanced polymers and coatings with specific functionalities. ontosight.aichemimpex.com

Incorporation into Polymers and Coatings

This compound derivatives can be incorporated into polymer chains to modify their properties. ontosight.ai For example, N-aroylguanidines, synthesized from this compound intermediates, have been incorporated into polynorbornene units. researchgate.net The resulting polymer has shown efficiency in delivering various proteins to multiple cells in serum-containing media, suggesting potential applications in biomaterials and drug delivery systems. researchgate.net

In the realm of coatings, phthalocyanine (B1677752) compounds, which can be synthesized from o-cyanobenzamide as a by-product, are used in functional coatings. rsc.orggoogle.com These coatings can impart properties such as chemical resistance, thermal resistance, and non-stick surface behavior. google.com While the initial discovery of phthalocyanine from o-cyanobenzamide was accidental, it highlights the potential of cyanobenzamide derivatives as precursors to valuable materials. rsc.orgpcimag.com

Imparting Thermal Stability and Conductivity

The incorporation of this compound and related structures into materials can enhance their thermal stability and conductivity. ontosight.ai The rigid, aromatic structure of the benzamide (B126) core contributes to the thermal robustness of materials it is part of. Phthalocyanine-based coatings, for example, are known for their thermal resistance. google.com Additionally, these coatings can exhibit variable electromagnetic field signatures and electrical conductivity, which can be triggered by changes in the material's composition, such as the exchange of metal ions within the organic matrix. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-Cyanobenzamide |

| 2-Aminoquinazolin-4(3H)-one |

| Polycyclic Quinazolinone |

| Pyrroloquinazolinone |

| Benzoxazinone (B8607429) |

| N-Acylguanidine |

| Amiloride |

| N-(Benzyloxy)-4-cyanobenzamide |

| Polynorbornene |

| Phthalocyanine |

Biological and Biomedical Research Applications

As Carboxylic Acid Bioisosteres

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a key tool for optimizing drug candidates. The N-acylcyanamide group, the core structure of N-cyanobenzamide, has been identified and evaluated as a bioisostere for carboxylic acids. researchgate.net Carboxylic acids are common in drug molecules but can present challenges such as metabolic instability and limited ability to cross biological membranes. nih.gov

The N-acylcyanamide functionality offers an alternative with different physicochemical properties. For instance, in studies on Hepatitis C virus (HCV) NS3 protease inhibitors, the acyl cyanamide (B42294) group was identified as a new and effective carboxylic acid bioisostere. diva-portal.org Inhibitors incorporating this group demonstrated potent, low nanomolar inhibitory activities, in some cases proving more potent than the corresponding carboxylic acid inhibitor in enzymatic assays. researchgate.net A pH-study suggested that inhibitors with an acyl cyanamide group likely bind in a similar fashion to their carboxylic acid counterparts in the active site of the NS3 protease. researchgate.net This highlights the potential of this compound and its derivatives to mimic the function of carboxylic acids while potentially offering advantages in the drug design process. researchgate.netdiva-portal.org

Precursor for Bioactive Compounds

This compound serves as a crucial intermediate or precursor in the synthesis of a variety of bioactive compounds. whiterose.ac.ukhyphadiscovery.com Its chemical reactivity allows it to be a starting point for creating more complex molecules with potential therapeutic value. For example, it is used in the synthesis of N-acylguanidines, a class of compounds with a wide substrate scope. cambridgemedchemconsulting.com Furthermore, this compound has been utilized in the synthesis of a series of bis-(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones, which were subsequently screened for fungicidal activity. drughunter.com The utility of this compound as a building block extends to the production of various pharmaceuticals and agrochemicals. hyphadiscovery.com Its role as a precursor is fundamental in generating libraries of compounds for screening and developing new chemical entities in pharmaceutical research. researchgate.net

Analogs for Drug Discovery (e.g., Flufenamic Acid, Mefenamic Acid, Dazoxiben, Tamibarotene Analogs)

The this compound scaffold has been successfully used to create analogs of known drugs, a common strategy in drug discovery to improve efficacy, selectivity, or pharmacokinetic properties. A notable application is the synthesis of novel ¹¹C-labeled this compound analogs of several existing drugs. This radiolabeling is particularly useful for in vivo imaging techniques like Positron Emission Tomography (PET).

A robust method using palladium-mediated aminocarbonylation has been developed to synthesize these analogs from aryl halides and cyanamide. This has enabled the creation of this compound versions of the following drugs:

Flufenamic Acid and Mefenamic Acid: These are non-steroidal anti-inflammatory drugs (NSAIDs).

Dazoxiben: An inhibitor of thromboxane (B8750289) synthase.

Tamibarotene: A synthetic retinoid developed for the treatment of acute promyelocytic leukemia.

The successful synthesis of these analogs, with radiochemical yields ranging from 34–71%, demonstrates the versatility of the this compound structure in modifying existing pharmacophores for new applications in drug discovery and medical imaging.

| Original Drug | Drug Class | This compound Analog Application |

| Flufenamic Acid | Non-Steroidal Anti-inflammatory Drug (NSAID) | Synthesis of ¹¹C-labeled analog for potential imaging studies. |

| Mefenamic Acid | Non-Steroidal Anti-inflammatory Drug (NSAID) | Synthesis of ¹¹C-labeled analog for potential imaging studies. |

| Dazoxiben | Thromboxane Synthase Inhibitor | Synthesis of ¹¹C-labeled analog for potential imaging studies. |

| Tamibarotene | Synthetic Retinoid (Anticancer) | Synthesis of ¹¹C-labeled analog for potential imaging studies. |

Exploration in Pharmaceutical Research

Derivatives of this compound are actively being investigated for a range of pharmaceutical applications, owing to their diverse biological activities.

Potential Therapeutic Applications (Anti-inflammatory, Antimicrobial, Anticancer)

The this compound core is present in various molecules that have been explored for their therapeutic potential.

Anti-inflammatory: Benzamide (B126) derivatives, the broader class to which this compound belongs, have been studied for their anti-inflammatory effects. Some N-acylhydrazone derivatives, which can be related to the cyanobenzamide structure, have shown anti-inflammatory properties by modulating nitric oxide pathways and cytokine signaling.

Antimicrobial: The benzimidazole (B57391) moiety, often combined with a cyanobenzamide group in synthetic compounds, is known for its antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. drughunter.com Triazole derivatives containing a cyanobenzamide group have also been investigated as potential antimicrobial agents. diva-portal.org

Anticancer: A significant area of research involves the anticancer properties of this compound derivatives. Compounds incorporating the this compound structure have demonstrated cytotoxic effects against various human cancer cell lines, including breast, liver, colon, and prostate cancer cells. researchgate.net For example, N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide has shown effectiveness against multiple cancer cell lines. researchgate.net

Enzyme Inhibition Studies

The this compound scaffold is a feature in compounds designed as enzyme inhibitors, a major focus in drug development.

Kinase Inhibitors: Benzimidazole derivatives containing a cyanobenzamide moiety have been investigated as potential kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their inhibition is a key mechanism for many anticancer drugs. researchgate.net

Cyclooxygenase (COX) Inhibitors: The development of flufenamic acid analogs containing the pentafluorosulfanyl group, which are related to this compound structures, has shown inhibitory activity against COX-1 and COX-2 enzymes, targets for anti-inflammatory drugs.

Other Enzymes: Benzamide derivatives are explored as inhibitors for various enzymes involved in disease pathways. For example, this compound derivatives have been part of studies targeting hydroxysteroid dehydrogenases.

Modulation of Ion Channels or Receptors

The modulation of ion channels and receptors is another promising area for this compound derivatives in pharmaceutical research.

Ion Channel Modulation: Flufenamic acid, for which this compound analogs have been synthesized, is a known modulator of various ion channels. This suggests that its analogs could also possess such activity.

Receptor Modulation: Benzamide derivatives can act as modulators of receptors. For instance, specific cyanobenzamide derivatives have shown very high affinity for the Dopamine D3 receptor (D3R), indicating their potential in treating conditions where this receptor is implicated. Additionally, new benzamide derivatives are being developed as modulators of the PPAR-gamma receptor for potential use in treating cancer, metabolic diseases, and inflammatory conditions.

Antimalarial Drug Candidates

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the discovery of novel antimalarial compounds. plos.org Derivatives of this compound have been investigated as potential solutions to this global health challenge.

One area of research has focused on benzimidazolylchalcones, with some derivatives showing significant antiplasmodial activity, particularly against chloroquine-resistant isolates. journaljpri.com A study targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase protein (PfDHFR-TS) evaluated these compounds. journaljpri.com The results indicated that specific derivatives exhibited potent activity; for instance, a methoxylated derivative (3e) showed an IC₅₀ ranging from 0.32 to 1.96 µM against both sensitive and resistant isolates, while an unsubstituted 5-chlorobenzimidazole (B1584574) derivative (3b) was highly active against chloroquine-resistant strains with an IC₅₀ of 0.78 µM. journaljpri.com